
(3E)-1-decyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-1-decyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, featuring a decyl chain and an imidazolidinone moiety, suggests potential biological activity and industrial utility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-decyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea typically involves the reaction of a decyl isocyanate with a suitable imidazolidinone derivative. The reaction is usually carried out under controlled conditions, such as in the presence of a catalyst or under an inert atmosphere, to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps would include the purification of raw materials, precise control of reaction parameters, and thorough quality control of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3E)-1-decyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions could yield different reduced forms of the compound.
Substitution: The decyl chain or the imidazolidinone moiety can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, typically involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield decyl urea oxides, while substitution reactions could produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use as a bioactive compound in drug discovery and development.
Medicine: Possible therapeutic applications due to its unique structure and biological activity.
Industry: Use in the production of specialty chemicals, materials, and agricultural products.
Mécanisme D'action
The mechanism of action of (3E)-1-decyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (3E)-1-decyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea include other urea derivatives and imidazolidinone-containing compounds. Examples might include:
- N,N’-diethylurea
- 1,3-dimethylurea
- Imidazolidinone derivatives with different alkyl chains
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines a long decyl chain with an imidazolidinone moiety. This combination may confer unique properties, such as enhanced lipophilicity, specific biological activity, or distinct chemical reactivity, making it valuable for various applications.
Propriétés
Formule moléculaire |
C15H28N4O2 |
|---|---|
Poids moléculaire |
296.41 g/mol |
Nom IUPAC |
(3E)-1-decyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea |
InChI |
InChI=1S/C15H28N4O2/c1-3-4-5-6-7-8-9-10-11-16-15(21)18-14-17-13(20)12-19(14)2/h3-12H2,1-2H3,(H2,16,17,18,20,21) |
Clé InChI |
HCHXVPPQZLSWLS-UHFFFAOYSA-N |
SMILES isomérique |
CCCCCCCCCCNC(=O)/N=C/1\NC(=O)CN1C |
SMILES canonique |
CCCCCCCCCCNC(=O)N=C1NC(=O)CN1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(Propane-2-sulfonyl)propoxy]-3-(trifluoromethyl)benzene](/img/structure/B14380935.png)
![3-Methoxy-2-[2-(methylsulfanyl)-4-oxoazetidin-1-yl]benzoic acid](/img/structure/B14380939.png)
![3,3-dimethyl-2-[(E)-2-(2-phenyl-1H-indol-3-yl)ethenyl]-5-propylindole](/img/structure/B14380947.png)
![5-[3-(Trifluoromethyl)phenyl]furan-2-carboximidamide](/img/structure/B14380959.png)


![Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, 1,3,6-trimethyl-](/img/structure/B14380992.png)
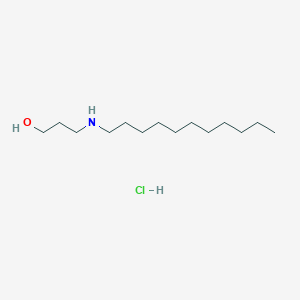
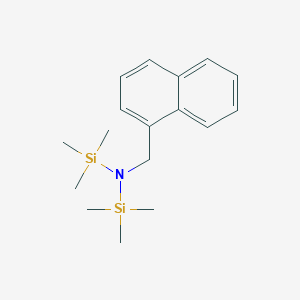
![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]piperidine](/img/structure/B14381006.png)
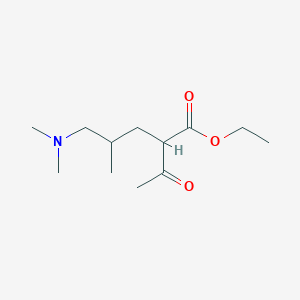
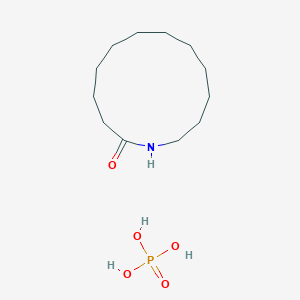
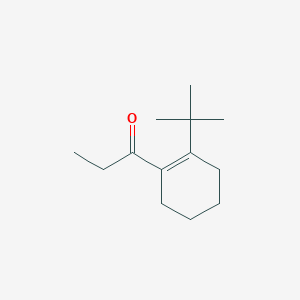
![N,N-Diethyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14381035.png)
